Cas no 625406-13-5 (N,N'-Bis(3'-Me-benzyl)-piperazine)

N,N'-ビス(3'-メチルベンジル)-ピペラジンは、有機合成化学において重要なビルディングブロックとして利用される化合物です。分子内に2つの3-メチルベンジル基を有するピペラジン誘導体であり、高い構造安定性と反応性を兼ね備えています。特に医薬品中間体や機能性材料の合成において、選択的アルキル化反応や架橋反応に優れた性能を発揮します。3位のメチル基による立体効果により、特定の分子認識場面で優れた位置選択性を示す特徴があります。また、比較的低毒性でありながら良好な溶解性を示すため、各種溶媒系での反応適用性に優れています。

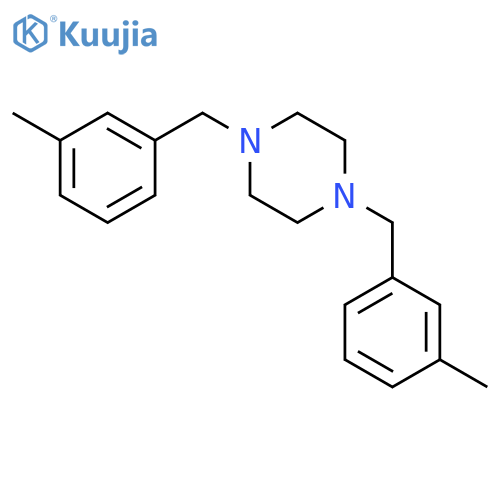

625406-13-5 structure

商品名:N,N'-Bis(3'-Me-benzyl)-piperazine

N,N'-Bis(3'-Me-benzyl)-piperazine 化学的及び物理的性質

名前と識別子

-

- N,N'-Bis(3'-Me-benzyl)-piperazine

- 1,4-bis[(3-methylphenyl)methyl]piperazine

- 1,4-Bis[(3-methylphenyl)methyl]-piperazine

- 1,?4-Bis[(3-methylphenyl)?methyl]?-piperazine

- 1,4-bis(3-methylbenzyl)piperazine

- Oprea1_470610

- Meclizine hydrochloride impurity, 1,4-bis(3-methylbenzyl) piperazine- [USP]

- 625406-13-5

- Oprea1_821895

- MECLIZINE HYDROCHLORIDE IMPURITY, 1,4-BIS(3-METHYLBENZYL) PIPERAZINE- [USP IMPURITY]

- Q27261217

- AK-968/13150423

- UNII-54FAC8M3V2

- STK145359

- 1,4-Bis(3-methylbenzyl) piperazine

- 54FAC8M3V2

- AKOS003652733

- Piperazine, 1,4-bis((3-methylphenyl)methyl)-

-

- インチ: InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3

- InChIKey: ANALMXREFYDTJG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 294.209598838Da

- どういたいしつりょう: 294.209598838Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 6.5Ų

N,N'-Bis(3'-Me-benzyl)-piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG78566-100mg |

N,N'-Bis(3'-Me-benzyl)-piperazine |

625406-13-5 | 100mg |

$327.00 | 2023-12-30 | ||

| TRC | B479000-1g |

N,N'-Bis(3'-Me-benzyl)-piperazine |

625406-13-5 | 1g |

$ 1774.00 | 2023-09-08 | ||

| TRC | B479000-100mg |

N,N'-Bis(3'-Me-benzyl)-piperazine |

625406-13-5 | 100mg |

$ 230.00 | 2023-09-08 | ||

| A2B Chem LLC | AG78566-1g |

N,N'-Bis(3'-Me-benzyl)-piperazine |

625406-13-5 | 1g |

$1717.00 | 2023-12-30 |

N,N'-Bis(3'-Me-benzyl)-piperazine 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

625406-13-5 (N,N'-Bis(3'-Me-benzyl)-piperazine) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬